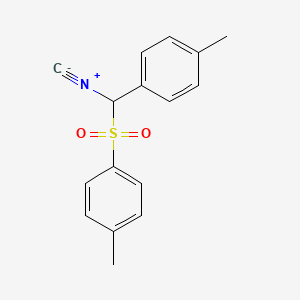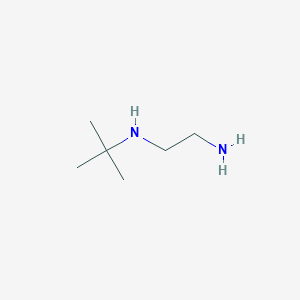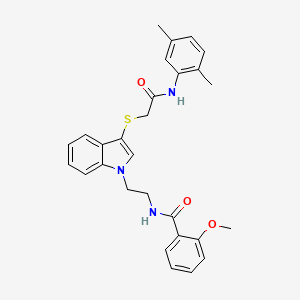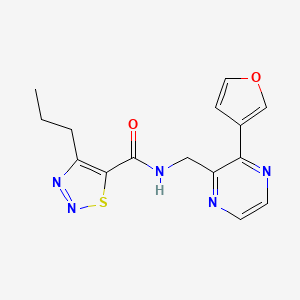![molecular formula C21H20ClN5O3 B2496740 N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261017-72-4](/img/structure/B2496740.png)
N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule "N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide" belongs to a class of compounds that have been explored for their potential in various biological activities. These compounds, particularly those with a triazoloquinoxaline scaffold, have garnered interest due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of derivatives similar to the molecule often involves multi-step processes. A diversified synthesis approach for such derivatives has been demonstrated through Ugi four-component reactions (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds using readily available starting materials (Y. An et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds typically includes a triazoloquinoxaline core, which is crucial for their biological activity. Advanced techniques such as X-ray crystallography and density functional theory (DFT) calculations are employed to elucidate their structural properties, confirming the presence of this core and providing insights into their molecular geometry and electronic properties (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Compounds with the triazoloquinoxaline motif can undergo various chemical reactions, including cyclizations, substitutions, and coupling reactions, to introduce different functional groups. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to study the structure-activity relationship (SAR) (J. Chern et al., 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents like chloro, methoxy, and acetamide groups can significantly affect these properties, influencing their pharmacokinetic behavior and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are closely linked to the presence of the triazoloquinoxaline scaffold and the substituents attached to it. These compounds exhibit a range of activities, such as adenosine receptor antagonism, based on their ability to interact with specific receptors or enzymes. The structural features critical for these interactions have been explored through molecular docking studies, highlighting the importance of specific substituents for binding affinity (D. Catarzi et al., 2005).
Applications De Recherche Scientifique
Structural and Synthetic Applications
Different Spatial Orientations of Amide Derivatives on Anion Coordination
- Research by Kalita and Baruah (2010) on amide derivatives, including those related to quinoline and quinoxaline structures, highlights the significance of spatial orientations in the formation of complex structures like tweezer-like geometries and concave shapes through self-assembly and weak interactions (Kalita & Baruah, 2010).
Diversified Synthesis Methods
- An et al. (2017) demonstrated a diversified synthesis approach for triazoloquinoxaline derivatives, employing a Ugi four-component reaction followed by copper-catalyzed tandem reactions. This method facilitates the creation of structurally varied and complex fused tricyclic scaffolds, showcasing the versatility of synthesis techniques for such compounds (An et al., 2017).
Potential Biological Activities
Adenosine Receptor Antagonists
- Catarzi et al. (2005) explored the design of selective human A3 adenosine receptor antagonists using triazoloquinoxaline derivatives. These compounds, including those with carboxylate functions, showed significant selectivity and potency, indicating the potential for therapeutic applications (Catarzi et al., 2005).
Anticancer Activity
- Reddy et al. (2015) synthesized a new series of triazoloquinoline derivatives to explore their anticancer activity. Certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of such compounds in cancer therapy (Reddy et al., 2015).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-12(2)19-24-25-20-21(29)26(15-6-4-5-7-16(15)27(19)20)11-18(28)23-14-10-13(22)8-9-17(14)30-3/h4-10,12H,11H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXXRUIJYQWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)






![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)





